molecular formula C13H13N3O B1415905 1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile CAS No. 1337881-56-7

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile

Cat. No. B1415905
CAS RN: 1337881-56-7
M. Wt: 227.26 g/mol
InChI Key: KJIGQPLNXMISMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile (THPIC) is a heterocyclic compound that has been studied for its potential therapeutic applications. THPIC is a member of the indazole family of compounds and is a structural analogue of the well-known indazole-3-carboxamide (I3C). THPIC has been found to have a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor activities.

Scientific Research Applications

Synthesis Processes

  • Domino Reactions for Synthesis : A protocol for synthesizing various novel polyaromatic hydrocarbons, involving 2-imino-4-(methylthio/amine-1-yl)-6-aryl-2H-pyran-3-carbonitrile, has been developed. This process includes addition–elimination, intramolecular cyclization, and ring opening and closing sequences (Thimmarayaperumal & Shanmugam, 2017).

  • Synthesis of Hypolipemic Agents : Indazole derivatives connected to tetrahydro-4-hydroxy-2H-pyran-2-one by a two-carbon bridge have been synthesized, showing significant activity against HMG-CoA reductase in rat liver (Kim & Jahng, 1995).

  • Formation of Tetrahydroindole Derivatives : Research explored the reaction of 2-cyanoacetohydrazide with cyclohexanone, leading to derivatives with fused oxazine, pyran, pyrazole, pyridazine, and thiophene rings. Some compounds showed higher inhibitory effects towards tumor cell lines compared to doxorubicin, with minimal activity towards normal cells (Mohareb & Abdelaziz, 2013).

  • Ultrasound-Assisted Synthesis for Corrosion Inhibition : Pyrazolopyridine derivatives have been synthesized using ultrasonic irradiation and tested as corrosion inhibitors for mild steel in HCl. These derivatives behaved as mixed-type inhibitors (Dandia, Gupta, Singh, & Quraishi, 2013).

  • Microwave-Induced Stereoselectivity : A synthesis of trans isomers of pyrazolopyridine-5-carbonitriles via a three-component condensation reaction was developed. This process is efficient under microwave irradiation, producing high selectivities and yields (Rahmati & Kouzehrash, 2011).

  • Synthesis of Novel Carbonitriles : A series of pyran-3-carbonitrile derivatives were synthesized, highlighting the diverse potential of these compounds in various scientific applications (Tu, Gao, Guo, Shi, & Lu, 2002).

Biological and Chemical Applications

  • Inhibitory Effects on Nitric Oxide Synthases : A series of substituted indazoles, including 1H-indazole-7-carbonitrile, showed inhibitory effects on nitric oxide synthases. Compound 6 exhibited competitive inhibition versus substrate and cofactor (Cottyn et al., 2008).

  • Antimicrobial Activities : Certain novel derivatives have been synthesized and evaluated as antimicrobial agents. The synthesized compounds were tested and showed promising results as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

  • Structural and Spectroscopic Investigations : Studies involving FT-IR, NMR, Docking, and DFT methods on derivatives have provided insights into the molecular structure and potential pharmaceutical applications (Kumar et al., 2020).

properties

IUPAC Name

1-(oxan-2-yl)indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIGQPLNXMISMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)C#N)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.